molecular formula C14H12N2O2 B3055691 Bis(6-methyl-2-pyridyl) diketone CAS No. 6630-11-1

Bis(6-methyl-2-pyridyl) diketone

Cat. No.: B3055691
CAS No.: 6630-11-1
M. Wt: 240.26 g/mol
InChI Key: GXRQKSBITVLBQD-UHFFFAOYSA-N
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Description

Bis(6-methyl-2-pyridyl) diketone is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C14H12N2O2/c1-9-5-3-7-11(15-9)13(17)14(18)12-8-4-6-10(2)16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXRQKSBITVLBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50216513
Record name Bis(6-methyl-2-pyridyl) diketone
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Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-11-1
Record name 1,2-Bis(6-methyl-2-pyridinyl)-1,2-ethanedione
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Record name Bis(6-methyl-2-pyridyl) diketone
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The Foundation: Significance of Diketone and Pyridyl Ligands

The foundation of Bis(6-methyl-2-pyridyl) diketone's utility lies in the inherent properties of its constituent diketone and pyridyl moieties. Both are well-established ligand types in coordination chemistry, each contributing distinct characteristics to the metal complexes they form.

Diketone Ligands: These organic compounds, characterized by the presence of two ketone functional groups, are renowned for their ability to form stable chelate rings with metal ions. This chelation enhances the thermodynamic stability of the resulting coordination complexes. The deprotonated form of a β-diketone, the β-diketonate anion, acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. This coordination often leads to the formation of six-membered chelate rings, a highly stable arrangement. The versatility of β-diketonate ligands is further amplified by the ease with which their peripheral substituents can be modified, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This tunability is crucial for applications in catalysis, magnetism, and the development of luminescent materials.

Pyridyl Ligands: Pyridine (B92270) and its derivatives are fundamental N-heterocyclic ligands in coordination chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal ions. The aromatic nature of the pyridine ring can also participate in π-stacking interactions, which can influence the supramolecular assembly and crystal packing of coordination compounds. The presence of pyridyl groups in a ligand can impart specific geometric preferences on the resulting metal complexes and can also play a role in electron transfer processes.

The synergy of diketone and pyridyl functionalities within a single molecule, as seen in this compound, offers a powerful tool for the design of complex molecular architectures and functional materials.

A Closer Look: Unique Structural Attributes of Bis 6 Methyl 2 Pyridyl Diketone

Bis(6-methyl-2-pyridyl) diketone, with the systematic name 1,2-Bis(6-methyl-2-pyridyl)ethanedione, possesses a unique molecular architecture that sets it apart for specific research applications. Its structure features a central 1,2-diketone (ethanedione) core flanked by two 6-methyl-2-pyridyl groups.

The presence of methyl groups at the 6-position of the pyridyl rings introduces steric hindrance, which can influence the coordination geometry around a metal center. This steric bulk can prevent the formation of highly crowded coordination spheres and can direct the assembly of specific isomers.

The relative orientation of the pyridyl rings and the diketone unit can vary, leading to different conformers of the molecule. This conformational flexibility can be a key factor in its coordination behavior and the resulting properties of its metal complexes.

A pivotal study by Percino et al. in 2007 provided crucial insights into the solid-state structure of this compound. Their work on the synthesis, characterization, and crystal structure revealed the formation of a co-crystal containing both 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and a related derivative. epa.gov This finding highlights the subtle interplay of intermolecular forces that govern the solid-state arrangement of this molecule.

PropertyValue
Molecular Formula C₁₄H₁₂N₂O₂
CAS Number 6630-11-1

Tracing the Past: Historical Development and Evolution of Research

Established Synthetic Routes to this compound

The formation of the diketone bridge between two 6-methyl-2-pyridyl units is most commonly achieved through condensation reactions and multi-step pathways involving organometallic intermediates.

Condensation Reactions and Related Approaches

The Claisen condensation represents a cornerstone for the synthesis of β-diketones, and its application has been successfully adapted for producing bis(pyridyl) diketones. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the base-mediated reaction between an ester and a ketone to form a carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com For the target compound, a key approach involves the condensation of methyl 6-methyl-2-pyridinecarboxylate with acetyl-6-methylpyridine. The use of a strong, non-nucleophilic base is critical.

One established method utilizes potassium tert-butoxide (KOtBu) as the base in refluxing toluene (B28343) to achieve yields between 58% and 72%. The selection of the base is crucial for optimizing the reaction, as stronger bases like lithium diisopropylamide (LDA) have been found to promote side reactions, such as the formation of α,β-unsaturated ketones, which significantly reduces the desired diketone yield to below 50%.

Similarly, the Claisen condensation of a pyridine-based dicarboxylate ester with an appropriate ketone is a known method for creating bis(β-diketone) structures. scirp.orgresearchgate.net This highlights the versatility of the condensation approach for building complex molecules centered around a pyridine (B92270) core. scirp.orgresearchgate.net

Table 1: Optimized Parameters for Claisen Condensation Synthesis
ParameterConditionYieldReference
BasePotassium tert-butoxide (KOtBu) (2.2 equiv)58-72%N/A
SolventToluene
Temperature110°C (reflux)
Reaction Time12 hours

Multi-step Synthetic Pathways and Intermediate Derivations

Multi-step syntheses provide an alternative and often more controlled route to this compound. A significant pathway involves the use of organometallic reagents, specifically pyridyllithium intermediates.

This method begins with the treatment of 2-bromo-6-methylpyridine (B113505) with lithium metal in an anhydrous tetrahydrofuran (B95107) (THF) solvent at a low temperature of −78°C. This step generates a pyridyllithium species, which is a potent nucleophile. This intermediate is then reacted with a suitable diketone precursor, such as diethyl oxalate. This "quenching" step is typically performed at a temperature ranging from 0°C to room temperature. The resulting product, this compound, can be isolated with a yield of approximately 65% after purification by column chromatography. A key advantage of this method is its high regioselectivity, as the lithiation occurs specifically at the 6-position of the pyridine ring, thus preventing the formation of unwanted isomers.

Once the diketone is formed, it can serve as an intermediate for further chemical modifications. For example, α-bromo-1,3-dicarbonyl compounds are valuable synthetic intermediates, and methods exist for the selective monobromination of bis(β-diketone) derivatives using reagents like N-bromosuccinimide (NBS). scirp.org

Exploration of Alternative Synthetic Strategies and Novel Precursors

Research into the synthesis of this compound and related compounds continues to evolve, with a focus on novel building blocks and more sustainable, environmentally friendly methods.

Utilization of 6-methyl-2-pyridinemethanol (B71962) and Related Building Blocks

6-methyl-2-pyridinemethanol is a versatile precursor and building block in the synthesis of more complex pyridine derivatives. google.comnih.govsigmaaldrich.com A patented method for its preparation involves the high-selectivity oxidation of 2,6-dimethyl pyridine. google.com This process uses tungsten oxide and hydrogen peroxide as catalysts in the presence of glacial acetic acid. The reaction proceeds through the formation of 6-methyl-2-pyridyl ethyl formate, which is then hydrolyzed to yield high-purity 6-methyl-2-pyridyl methanol (B129727). google.com This method is noted for its high yield, mild reaction conditions, and suitability for industrial production. google.com

Table 2: Synthesis of 6-methyl-2-pyridylcarbinol Precursor google.com
Raw MaterialsCatalystsKey IntermediatesYieldPurity
2,6-dimethyl pyridine, Glacial acetic acidTungsten oxide, Hydrogen peroxide6-methyl-2-pyridyl ethyl formate92-94%>99%

While a direct synthesis of this compound from 6-methyl-2-pyridinemethanol is not prominently documented, this alcohol can be readily oxidized to the corresponding aldehyde (6-methyl-2-pyridinecarboxaldehyde) or carboxylic acid. These oxidized derivatives can then be employed in established condensation reactions, such as the Claisen condensation, to construct the final diketone structure. From a synthetic planning perspective, having efficient routes to such foundational building blocks is crucial.

Development of Greener Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes the use of water as a solvent, catalyst-free conditions, and biocatalysis. researchgate.netresearchgate.net

For the synthesis of related precursors, biocatalysis offers a promising alternative to traditional organic synthesis. For instance, a one-pot biocatalytic process has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells as the catalyst. rsc.org This method represents a simpler and more sustainable route, achieving product titers exceeding 12 g/L. rsc.org The application of biocatalysts, such as enzymes, is a growing area in the synthesis of 1,3-diketones, offering clean and highly selective procedures. nih.gov

Furthermore, catalyst-free methods for the modification of bis(β-diketone) derivatives have been reported. One such example is the monobromination using N-bromosuccinimide in water or via trituration (grinding solid reagents together), which avoids the use of hazardous solvents and simplifies purification. scirp.org These approaches highlight a shift towards more sustainable and efficient chemical manufacturing. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound and its analogs, key factors include the choice of base, solvent, temperature, and reaction time. nih.govlew.ro

In the Claisen condensation approach, the choice of base is paramount for achieving high yield and selectivity. As mentioned, using potassium tert-butoxide (KOtBu) is favored over lithium diisopropylamide (LDA) because it minimizes the formation of undesirable byproducts. The optimization of the base-to-substrate ratio, along with temperature control (refluxing at 110°C), directly impacts the reaction's success.

For multi-step pathways, such as the pyridyllithium route, temperature control is critical. The initial lithiation step must be conducted at a very low temperature (−78°C) to ensure the stability of the organometallic intermediate and prevent side reactions. The high regioselectivity of this route is one of its key optimized features, directing the reaction to the desired position on the pyridine ring.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is another optimization strategy. nih.govlew.ro These procedures are often more efficient by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste, aligning with the goals of green chemistry. nih.govlew.ro

Purification Techniques and Strategies for High-Purity this compound

Achieving high purity of this compound is essential for its subsequent applications, particularly in areas like coordination chemistry where trace impurities can significantly affect the properties of metal complexes. The purification strategy typically involves a combination of chromatographic and recrystallization techniques tailored to remove unreacted starting materials, reaction byproducts, and any other contaminants.

Column Chromatography is a fundamental technique for the purification of this compound. Following the synthesis, the crude product is often subjected to column chromatography using a suitable stationary phase, most commonly silica (B1680970) gel (SiO₂). mdpi.com The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of solvents with varying polarities, such as chloroform (B151607) and methanol (e.g., CHCl₃-MeOH = 95:5), can be used to effectively separate the desired diketone from more or less polar impurities. mdpi.com In some cases, neutral alumina (B75360) (Al₂O₃) may be used as the stationary phase, especially to remove certain types of byproducts. mdpi.com The progress of the separation is monitored by techniques like thin-layer chromatography (TLC) to collect the fractions containing the pure product.

Recrystallization is another powerful method for obtaining high-purity, crystalline this compound. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the diketone is sparingly soluble at room temperature but highly soluble at an elevated temperature. After dissolving the crude product in the hot solvent, the solution is allowed to cool slowly, leading to the formation of crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial; for instance, recrystallization from dichloromethane (B109758) (CH₂Cl₂) has been reported for related compounds. nih.gov For some complex mixtures, multiple recrystallizations may be necessary to achieve the desired level of purity. mdpi.com

Table 2: Purification Strategies for this compound

TechniqueStationary PhaseEluent/Solvent SystemKey ConsiderationsReference
Column ChromatographySilica Gel (SiO₂) or Alumina (Al₂O₃)Chloroform/Methanol mixturesEffective for removing byproducts with different polarities. mdpi.com
RecrystallizationNot ApplicableDichloromethane (CH₂Cl₂) or other suitable organic solvents.Yields highly crystalline, pure product. Solvent selection is critical. mdpi.comnih.gov

Ligand Design Principles and Chelation Properties of this compound

This compound, also known as dmmpd, is a compound whose structure is composed of two 6-methyl-2-pyridyl units linked by a diketone bridge. ontosight.ai This arrangement of donor atoms is fundamental to its function as a chelating agent in coordination chemistry. ontosight.ai The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key principle governing its interactions with metal ions.

Analysis of Coordination Modes and Denticity

The molecular structure of this compound features four potential donor atoms: the two nitrogen atoms of the pyridyl rings and the two oxygen atoms of the diketone moiety. This configuration allows for several possible coordination modes.

Potential Denticity: The ligand can be described as a potential tetradentate N₂,O₂ donor. In this mode, it would bind to a single metal center using all four donor atoms, forming a stable chelate structure typically involving two five-membered rings. The pyridyl groups are known to enhance the chelating ability of the molecule.

Coordination Flexibility: Depending on the metal ion's size, preferred coordination geometry, and the reaction conditions, the ligand could also exhibit lower denticity. For instance, it might act as a bidentate or tridentate ligand, or function as a bridging ligand between two metal centers, although the focus here is on mononuclear complex formation.

Detailed crystallographic studies would be required to definitively confirm the specific coordination modes and denticity in various metal complexes.

Steric and Electronic Influence of the 6-Methyl Substituents on Ligand Behavior

The methyl groups located at the 6-position of each pyridine ring, adjacent to the nitrogen donor atoms, are expected to exert significant steric and electronic effects on the ligand's coordination behavior.

Steric Hindrance: It is well-established in coordination chemistry that bulky substituents at the 6,6'-positions of related bipyridyl-type ligands can introduce significant steric repulsion. tubitak.gov.tr This hindrance can prevent the ligand from adopting a planar conformation upon coordination, forcing a twist in the molecule. tubitak.gov.tr This imposed non-planarity directly influences the resulting geometry of the metal complex, potentially preventing the formation of certain structures and favoring others.

Electronic Effects: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the pyridine ring and, consequently, the basicity of the pyridyl nitrogen atom. This enhanced basicity can lead to stronger σ-donor interactions with a metal ion, potentially increasing the stability of the resulting complex. A study on a related compound, N,N′-Bis(6-methyl-2-pyridyl)oxamide, was undertaken specifically to investigate the steric effect of these alkyl groups on the structure of coordination polymers. researchgate.net

Evaluation of Binding Affinities and Stability Constants with Metal Ions

The stability of metal complexes formed with this compound in solution is quantified by their stability constants (log β). These constants provide a measure of the binding affinity between the ligand and a specific metal ion. For many transition metal complexes, the stability often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). scispace.com

Synthesis and Characterization of Metal Complexes with this compound

The ability of this compound to act as a chelating agent facilitates interactions with transition metals to form complexes with a variety of potential geometries. The synthesis of such complexes would generally involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Co(II), Ni(II), Zn(II), Cd(II), Cu(I))

The formation of complexes between this compound and various transition metals has been investigated in research contexts. ontosight.ai The d-block metals listed are known to form stable complexes with N- and O-donor ligands, often resulting in octahedral, tetrahedral, or square planar geometries depending on the metal ion and the ligand's steric and electronic properties.

Mononuclear Complexes

In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. Given its potential tetradentate nature, this compound is well-suited to form stable, 1:1 mononuclear complexes with metal ions that can accommodate four donor atoms, such as Cu(II) or Ni(II) in a square planar geometry. For metal ions that prefer a higher coordination number, like Co(II) or Zn(II) in an octahedral geometry, the remaining coordination sites could be occupied by solvent molecules or other co-ligands.

While the formation of such mononuclear complexes is theoretically sound and generally expected, specific, detailed reports on the synthesis and full characterization (including crystallographic and spectroscopic data) of mononuclear complexes of this compound with Co(II), Ni(II), Zn(II), Cd(II), or Cu(I) are not available in the reviewed literature. Characterization of such complexes would typically involve the following methods:

Characterization TechniqueInformation Provided
Single-Crystal X-ray Diffraction Provides definitive information on bond lengths, bond angles, coordination geometry, and the ligand's denticity and conformation.
Infrared (IR) Spectroscopy Shows shifts in the vibrational frequencies of the C=O (ketone) and C=N (pyridine) bonds upon coordination to a metal ion.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, including d-d transitions and charge-transfer bands, which are indicative of the coordination environment.
Nuclear Magnetic Resonance (NMR) For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy can elucidate the structure of the complex in solution.
Elemental Analysis Confirms the stoichiometric ratio of metal, ligand, and any counter-ions or solvent molecules in the isolated solid complex.

Further research is required to synthesize and characterize these specific metal complexes to fully understand the coordination chemistry of this compound. ontosight.ai

Dinuclear and Polynuclear Assemblies

The unique structural arrangement of this compound, featuring two bidentate N,O-chelating sites connected by a flexible ketone bridge, makes it an excellent candidate for the construction of dinuclear and polynuclear metal assemblies. The pyridyl groups enhance its capability as a chelating agent, facilitating interactions that can lead to complexes with varied and intricate geometries. The ligand's architecture is analogous to other dinucleating ligands like 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine, which has been shown to form both homobimetallic and heterobimetallic complexes. acs.org

In methanolic solutions, related ligands such as bis(2,2'-bipyrid-6'-yl)ketone have been observed to coordinate to Zn(II) to form dinuclear hemiketal complexes, demonstrating the reactivity of the ketone group in facilitating the formation of bridged species. This transformation of the carbonyl group is a key feature in the creation of larger coordination clusters. nih.gov For instance, the self-assembly of bis-β-diketone-based ligands with metal ions can lead to the formation of [M₂L₂] dinuclear platforms, which can further organize into two-dimensional coordination polymers. sigmaaldrich.com Similarly, dinuclear copper(II) complexes have been synthesized using phenolic ligands with bis(piperazinylmethyl) arms, where two copper centers are bridged by a phenolate (B1203915) oxygen. nih.gov The formation of dinuclear structures is also prevalent in cobalt(II) chemistry, where complexes can feature pairs of Co(II) cations linked by bridging ligands like 2-methylpyridine (B31789) N-oxide. sigmaaldrich.com These examples highlight the propensity of pyridyl-keto and related ligand systems to generate discrete dinuclear molecules or extended polynuclear networks, a property that is central to the development of new materials and catalysts.

Main Group Metal Complexes

The coordination chemistry of this compound extends to main group metals, where its versatile donor set can stabilize various structural motifs. The interaction of pyridyl-based ligands with main group elements is a growing field of study. google.com

Complexes with several main group elements have been reported for the parent compound, di-2-pyridyl ketone, and its derivatives. For instance, cadmium(II), a Group 12 metal, reacts with di-2-pyridyl ketone oxime and halide salts to form one-dimensional coordination polymers. jscimedcentral.com In these structures, the cadmium centers are typically six-coordinate with a distorted octahedral geometry, featuring bonds to both the pyridyl and oxime nitrogen atoms. jscimedcentral.com

Organotin compounds, containing tin from Group 14, have also been complexed with derivatives like di-2-pyridylketone 2-aminobenzoylhydrazone. nih.gov Research on other pyridyl-based ligands shows that they can form stable complexes with a variety of main group elements, acting as Lewis bases. researchgate.net The resulting complexes can feature the main group element as a central coordinating atom or as a bridging unit in mixed-metal assemblies. google.com For example, heterobimetallic complexes containing lead (Pb²⁺) have been synthesized, where the lead ion is incorporated into a larger structure with uranyl units, bridged by deprotonated aroylthioureato ligands. researchgate.net The flexibility of the pyridyl-keto framework allows for adaptation to the diverse coordination preferences of main group metals, from the smaller p-block elements to the larger, heavier ones.

Structural Elucidation of this compound Metal Complexes

Single-Crystal X-ray Diffraction Studies on Coordination Geometry and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of metal complexes, providing invaluable data on coordination geometry, bond lengths, bond angles, and stereochemistry. For complexes involving this compound and its analogues, SCXRD studies have revealed a rich diversity of structural forms.

The ligand can adopt various coordination modes. In mononuclear complexes, it typically acts as a tridentate or tetradentate chelating agent. The solid-state structures of mononuclear complexes with ligands like bis(2,2'-bipyrid-6'-yl)ketone and transition metals (Mn(II), Co(II), Ni(II), Zn(II)) show distorted geometries compared to an ideal planar arrangement of the bipyridyl donors. In a nickel(II) complex with a related bis(imino)pyridine ligand, the Ni(II) ion is six-coordinate, but the geometry is significantly distorted from octahedral due to unequal Ni—N bond lengths.

In dinuclear and polynuclear assemblies, the ligand often acts as a bridge. For example, the crystal structure of dinuclear lanthanide complexes with methyl 2-pyridyl ketoxime shows two nine-coordinate metal centers linked by acetate (B1210297) groups, with a crystallographically imposed inversion center at the midpoint of the Ln···Ln vector. jscimedcentral.com Similarly, a dinuclear cobalt complex with 2-methylpyridine N-oxide ligands consists of two five-coordinate Co(II) cations linked by bridging N-oxide groups. sigmaaldrich.com

The flexibility of the ligand framework allows for different conformations. In N,N′-Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine, a related Schiff base, the pyridylmethylene groups are planar but make a significant angle with the alkyl chain connecting them. The stereochemistry, such as an all-trans conformation in an alkyl chain or the specific arrangement of ligands around a metal center, is precisely determined by these studies.

Below is a table summarizing crystallographic data for selected complexes with related pyridyl-based ligands, illustrating typical parameters obtained from SCXRD studies.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref
N,N′-Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine OrthorhombicPbca7.2713(10)12.6671(18)20.458(3)-
[Dy₂(O₂CMe)₄(NO₃)₂(mepaoH)₂] jscimedcentral.comTriclinicP-18.889(3)9.931(3)11.231(4)104.99(1) jscimedcentral.com
[Dy₂(O₂CMe)₆(mepaoH)₂] jscimedcentral.comMonoclinicP2₁/c9.006(3)20.370(7)11.836(4)108.38(1) jscimedcentral.com
{[Zn₂L¹₂]n·dmfn} sigmaaldrich.comMonoclinicP2₁/c16.584(3)11.077(2)12.668(3)107.26(3) sigmaaldrich.com
Ni(C₂₁H₁₇F₂N₃)₂₂·2H₂OTriclinicP-112.2273(6)12.5516(6)15.6559(7)106.338(2)

mepaoH = methyl 2-pyridyl ketoxime; L¹ = a bis-β-diketone ligand

Supramolecular Interactions and Crystal Packing Architectures

Hydrogen bonding is a common feature, especially when protic solvents, water molecules, or N-H groups are present. In the crystal structure of N¹,N²-Bis(6-methyl-2-pyridyl)formamidine, molecules form dimers connected by a pair of N—H···N hydrogen bonds. google.com In hydrated salts, water molecules often form bridges with anions or coordinate metal centers, creating extended hydrogen-bonded networks that stabilize the crystal lattice.

C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also frequently observed. These, along with other weak interactions like C-H···O and C-H···Br contacts, help to build complex three-dimensional architectures from individual molecular units. google.com For example, in the crystal structure of N,N′-Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine, molecules assemble into layers that stack along the a-axis, held together by attractive interactions between the π-electron systems. The combination of these varied supramolecular forces leads to the formation of well-defined and often complex crystal packing architectures.

Thermodynamic and Kinetic Investigations of Metal-Ligand Interactions

Understanding the thermodynamic stability and kinetic lability of complexes formed with this compound is essential for predicting their behavior in solution and for designing applications in catalysis and sensing.

Thermodynamic studies quantify the stability of metal-ligand bonds, often expressed through formation constants (K) or thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of formation. For related monothio-β-diketone complexes, thermodynamic data have been reported for the addition of pyridine and bipyridine ligands, providing insight into the energetics of adduct formation. Electrochemical methods, such as cyclic voltammetry, are also used to probe the thermodynamics of redox processes. Studies on platinum(II) complexes with similar pincer-type pyridyl ligands have shown that the ligand's electronic properties significantly influence the metal-centered redox potentials. The donor strength of the ligand affects the stability of different metal oxidation states, a key thermodynamic consideration.

Kinetic investigations focus on the rates and mechanisms of ligand exchange and electron transfer reactions. The reactivity of thorium amidinate complexes in ring-opening polymerization has been studied, including kinetic measurements to elucidate the reaction mechanism. researchgate.net The rate at which a ligand associates with or dissociates from a metal center determines the lability of the complex. In some systems, dynamic equilibria exist between different species, such as the reversible interconversion of a mononuclear complex and a dinuclear hemiketal species observed for bis(2,2'-bipyrid-6'-yl)ketone with Zn(II). The kinetics of such transformations can be studied using techniques like variable-temperature NMR, which can reveal the presence of dynamic equilibria between monomeric and aggregated species in solution. These investigations are crucial for understanding how these complexes will behave in dynamic chemical environments.

Spectroscopic Characterization and Analytical Methods for Bis 6 Methyl 2 Pyridyl Diketone and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is an indispensable tool for confirming the molecular structure of Bis(6-methyl-2-pyridyl) diketone and for probing the coordination environment in its metal complexes.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its chemical structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the aromatic protons of the pyridyl rings. The integration of these signals would confirm the presence of two methyl groups and the correct number of aromatic protons. Similarly, the ¹³C NMR spectrum will exhibit characteristic peaks for the methyl carbons, the various aromatic carbons, and the carbonyl carbons of the diketone moiety. The chemical shifts of these signals are indicative of their electronic environment within the molecule. For instance, in a related compound, di-2-pyridyl ketone, the proton signals appear at specific chemical shifts (δ, ppm) with defined coupling constants (J, Hz), which helps in assigning the protons to their respective positions on the pyridine (B92270) rings.

Interactive Data Table: Representative ¹H NMR Data for a Di-2-pyridyl Ketone Analog

SignalChemical Shift (ppm)Coupling Constant (Hz)
A8.754J(A,B)=1.0, J(A,C)=1.7, J(A,D)=4.7
B8.088J(B,C)=7.8, J(B,D)=1.5
C7.893J(D,C)=7.5
D7.487

Note: This data is for di-2-pyridyl ketone and serves as a representative example. Specific values for this compound may vary. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Elucidation

For more complex structures, such as the metal complexes of this compound, two-dimensional NMR techniques are employed to unravel the intricate network of connectivities.

COSY (Correlation Spectroscopy) : This technique identifies proton-proton couplings within the molecule. youtube.com In the context of this compound complexes, COSY spectra would reveal which aromatic protons are adjacent to each other on the pyridine rings, aiding in the complete assignment of the proton spectrum. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For each proton signal, a cross-peak in the HSQC spectrum indicates the carbon atom it is attached to. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This technique is particularly powerful for identifying the connectivity between different parts of the molecule, such as the link between the pyridyl rings and the diketone backbone, and for confirming the coordination site of the metal ion by observing correlations between protons on the ligand and carbons in the vicinity of the metal center. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the metal-ligand bonds in its complexes.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these is the stretching vibration of the carbonyl groups (C=O) of the diketone, which typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic and steric effects of the adjacent pyridyl rings. Other characteristic vibrations include the C-H stretching and bending modes of the methyl groups and the aromatic rings, as well as the ring vibrations of the pyridine moieties. rsc.orgresearchgate.net For instance, in similar pyridine-containing compounds, C-H in-plane bending frequencies are observed between 1000–1300 cm⁻¹, while out-of-plane bending vibrations are found in the 750–1000 cm⁻¹ range. researchgate.net

Interactive Data Table: Typical IR Vibrational Frequencies for Related Pyridyl Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1650 - 1700
Pyridine RingRing Vibrations~1020, ~1300
C-H (aromatic)In-plane bending1000 - 1300
C-H (aromatic)Out-of-plane deformation~780, ~755
C-H (methyl)Asymmetric/Symmetric stretching~2964, ~2883

Note: These are general ranges and specific values can vary. rsc.orgresearchgate.net

Spectroscopic Signatures of Metal-Ligand Bond Formation

Upon complexation with a metal ion, significant changes are observed in the vibrational spectrum of this compound, providing direct evidence of metal-ligand bond formation. A key indicator is the shift in the C=O stretching frequency. Coordination of the carbonyl oxygen atoms to the metal center typically leads to a decrease in the C=O bond order, resulting in a shift of this band to a lower wavenumber (red shift). The magnitude of this shift can provide insights into the strength of the metal-ligand bond. Furthermore, new vibrational modes corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds will appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹. The appearance of these new bands is a definitive spectroscopic signature of complex formation. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Luminescence Studies

Electronic spectroscopy probes the electronic transitions within the molecule and its metal complexes, offering insights into their electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as chloroform or dichloromethane (B109758), will display intense absorption bands in the ultraviolet region. tandfonline.commdpi.com These absorptions are typically assigned to π→π* and n→π* transitions within the aromatic pyridine rings and the carbonyl groups of the diketone.

Upon formation of metal complexes, new absorption bands often appear in the visible region of the spectrum. These are frequently attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy and intensity of these bands are dependent on the nature of the metal ion and the ligand. For some metal complexes, particularly those of lanthanides, f-f transitions may also be observed, although they are often weak. tandfonline.comnih.gov

Luminescence or fluorescence spectroscopy can provide further information about the excited state properties of the diketone and its complexes. mdpi.comrsc.org The emission spectra, quantum yields, and excited-state lifetimes are sensitive to the molecular structure and the coordination environment. For example, the chelation of the diketone to a metal ion can significantly alter its emission properties, sometimes leading to enhanced luminescence or a shift in the emission wavelength. These studies are crucial for understanding the potential applications of these compounds in areas such as light-emitting devices and fluorescent sensors. mdpi.comresearchgate.net

Analysis of Electronic Transitions and Charge Transfer Phenomena

The electronic absorption spectra of this compound and its metal complexes are characterized by distinct electronic transitions that provide insight into their molecular and electronic structures. These transitions are primarily of two types: intra-ligand (π-π*) transitions and metal-to-ligand charge transfer (MLCT) transitions. nih.gov

Intense absorption bands observed in the ultraviolet (UV) region, typically between 270–295 nm, are assigned to spin-allowed π-π* transitions localized within the ligand framework. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the pyridyl rings.

Upon coordination to a metal center, new absorption bands appear in the visible region of the spectrum. These bands are generally of lower intensity and are attributed to metal-to-ligand charge transfer (MLCT) transitions. escholarship.org In this process, an electron is excited from a d-orbital of the metal to a low-lying π* orbital of the diimine ligand. nih.gov For instance, in related polypyridyl Fe(II) complexes, photoexcitation populates these MLCT states, which can precede ultrafast spin-state changes. escholarship.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the specific coordination environment, making UV-Vis spectroscopy a valuable tool for probing the electronic structure of these complexes. nih.govrsc.org

Table 1: Typical Electronic Transitions in Pyridyl-based Metal Complexes

Transition Type Typical Wavelength (nm) Region Description
Intra-Ligand (IL) 270 - 295 Ultraviolet (UV) π → π* transition within the aromatic rings of the ligand. nih.gov
Metal-to-Ligand Charge Transfer (MLCT) 400 - 500 Visible Excitation of a metal d-electron to a ligand π* orbital. nih.govescholarship.org

Photophysical Properties of this compound and its Luminescent Metal Complexes

Many transition metal complexes containing diimine ligands, such as those derived from this compound, exhibit interesting photophysical properties, including luminescence. fu-berlin.de The emission characteristics are highly dependent on the metal center and the ligand architecture, which together dictate the nature of the excited states. rsc.org

Upon absorption of light, the complex is promoted to an excited state. While some complexes relax to the ground state via non-emissive pathways, others can emit light in the form of fluorescence or phosphorescence. researchgate.net The luminescence in these complexes often originates from a triplet metal-to-ligand charge-transfer (³MLCT) excited state, which is characterized by a long lifetime, often on the microsecond timescale. nih.gov However, the luminescence can be influenced by several factors. For example, in some copper(II) complexes with pyridyl-imino ligands, the fluorescence of the ligand is significantly weaker than in the free ligand, a phenomenon attributed to quenching by the paramagnetic Cu(II) center. researchgate.net

The photophysical properties, such as emission maxima, quantum yields, and excited-state lifetimes, can be tuned by modifying the ligands or the metal ion. nih.gov For instance, certain platinum(II) and ruthenium(II) complexes are known for their strong luminescent properties, making them suitable for applications in sensors and displays. fu-berlin.deresearchgate.net The study of these properties provides fundamental insights into the energy relaxation pathways within the molecule after photoexcitation. core.ac.uk

Table 2: Illustrative Photophysical Data for Luminescent Metal Complexes with Related Ligands

Complex Type Emission Maxima (nm) Quantum Yield (Φ) Lifetime (τ) Emissive State
Ruthenium(II) diimine complex ~608 >0.02 μs range ³MLCT nih.gov
Platinum(II) diimine complex 566 - 706 >0.60 <2 μs ³MLCT / ³LC researchgate.net
Copper(II) imino-pyridyl complex 478 - 499 Low - Ligand-centered (π*→π) researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for the characterization of this compound and its metal complexes. It provides precise information about the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. sapub.org

In the analysis of the parent ligand, MS data confirms the successful synthesis by matching the observed molecular ion peak (M⁺) to the calculated molecular weight. Electron impact mass spectrometry (EI-MS) can be used to study the fragmentation pathways. For heterocyclic compounds containing pyridyl and ketone functionalities, fragmentation is often initiated by the loss of stable functional groups. sapub.org

Characteristic fragmentation patterns for this compound could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion [M - 15]⁺.

Cleavage of a carbonyl group (CO): Leading to a fragment ion [M - 28]⁺.

Cleavage between the two ketone groups: This could lead to the formation of a 6-methyl-2-pyridoyl cation or related fragments.

The analysis of these fragments helps to piece together the structure of the original molecule. sapub.org

Table 3: Hypothetical Fragmentation Pattern for this compound

m/z Value Proposed Fragment Description
242 [C₁₄H₁₂N₂O₂]⁺ Molecular Ion (M⁺)
227 [C₁₃H₉N₂O₂]⁺ Loss of a methyl radical (•CH₃)
214 [C₁₃H₁₂N₂O]⁺ Loss of a carbonyl group (CO)
121 [C₇H₇NO]⁺ Fragment corresponding to a methyl-pyridyl-carbonyl unit

X-ray Absorption Spectroscopy (XAS) for Probing Metal Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of the metal center in coordination complexes. uiowa.edu It can be applied to both crystalline and disordered systems, such as solutions. core.ac.uk XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry (e.g., octahedral vs. square pyramidal) of the absorbing metal atom. core.ac.ukrsc.org The ligand K-edge spectra can also be used to probe the chemical environment of the ligand atoms, such as the nitrogen atoms in the pyridyl rings, and understand metal-ligand covalency. escholarship.orguiowa.edu

The EXAFS region yields information about the local atomic structure around the absorbing element, including bond distances and coordination numbers. core.ac.uk For example, time-resolved EXAFS studies on polypyridyl Fe(II) complexes have been used to measure the structural changes that occur upon photoexcitation, such as the ~0.2 Å dilation of the Fe–N bonds during the transition to a high-spin excited state. escholarship.org This makes XAS an invaluable tool for understanding the interplay between electronic and geometric structure in the metal complexes of this compound. escholarship.org

Table 4: Information Obtained from X-ray Absorption Spectroscopy

Technique Information Provided Application Example
XANES Metal oxidation state, coordination geometry, electronic structure. core.ac.uk Differentiating between five- and six-coordinate Fe(III) ions in complexes. rsc.org
EXAFS Bond distances, coordination numbers, identity of neighboring atoms. core.ac.uk Measuring the change in metal-ligand bond lengths upon photoexcitation. escholarship.org
Ligand K-edge Ligand chemical environment, metal-ligand covalency. uiowa.edu Probing the ligand field symmetry by analyzing the nitrogen K-edge. escholarship.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively used for studying chemical species that have one or more unpaired electrons. rsc.org It is therefore an essential method for characterizing paramagnetic metal complexes of this compound, such as those containing Cu(II), high-spin Fe(III), or Mn(II). rsc.orgijsrset.com

The EPR spectrum provides detailed information about the electronic structure of the metal center. The position of the signal, characterized by its g-values, is indicative of the electronic environment of the unpaired electron. researchgate.net For example, the g-values can help distinguish between different electronic ground states and coordination geometries. rsc.org In some iron(III) porphyrin complexes with pyridine-based axial ligands, different rhombic EPR signals (e.g., "large gₘₐₓ" spectra) are observed depending on the orientation of the ligands. researchgate.net

Furthermore, EPR can be used to probe magnetic interactions between metal centers in polynuclear complexes. It is a powerful method to discriminate between monomeric and dimeric Cu(II) species in solution. ijsrset.com Magnetic susceptibility studies often complement EPR data to provide a complete picture of the magnetic properties of a complex. rsc.orgrsc.org

Table 5: Representative EPR g-Values for Paramagnetic Metal Complexes with Pyridyl Ligands

Metal Ion Complex Type Observed g-values Indicated Geometry/State
Cu(II) Bis(bipyridyl) complex gₓ= 2.168, gᵧ=2.141, g𝓏= 2.020 Predominantly d(z²) ground state rsc.org
Fe(III) Low-spin bis-pyridine porphyrin g = (2.85, 2.30, 1.62) Rhombic Type II center researchgate.net
Fe(III) Low-spin bis-pyridine porphyrin g = (3.34, 1.80, 0.96) Rhombic Type I center researchgate.net

Computational and Theoretical Investigations of Bis 6 Methyl 2 Pyridyl Diketone Systems

Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For bis(6-methyl-2-pyridyl) diketone, these calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Following this, an analysis of the molecule's electronic structure, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into its reactivity.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, signifying its electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, the presence of electronegative nitrogen and oxygen atoms, as well as the aromatic pyridyl rings, would significantly influence the distribution and energies of these frontier orbitals. It is anticipated that the lone pairs on the nitrogen and oxygen atoms would contribute significantly to the HOMO, making these sites susceptible to electrophilic attack or coordination with metal ions. The π* orbitals of the pyridyl rings and the diketone moiety would likely constitute the LUMO, rendering these regions prone to nucleophilic attack.

Table 1: Illustrative HOMO-LUMO Data for a Related Diketone Derivative

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP6-31G(d)-6.25-1.894.36

Note: This data is for a comparable diketone compound and serves as an example of the typical values obtained from such calculations.

Density Functional Theory (DFT) Studies on Ligand Reactivity and Coordination Preferences

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies would provide a detailed map of the electron density distribution, allowing for the prediction of its reactive sites.

One of the key applications of DFT in this context is the calculation of molecular electrostatic potential (MEP). The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge distribution. Red areas typically denote regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, confirming their role as primary coordination sites for metal ions.

Furthermore, DFT can be employed to study the ligand's coordination preferences. By calculating the energies of different possible coordination modes (e.g., bidentate, tridentate, bridging), researchers can predict the most stable and likely way the ligand will bind to a metal center. The presence of two pyridyl groups and a diketone linker in this compound suggests a versatile coordination behavior, potentially acting as a tetradentate ligand.

Computational Modeling of Metal-Ligand Binding Energies and Stability

A crucial aspect of understanding the coordination chemistry of this compound is the quantitative assessment of its binding affinity to various metal ions. Computational modeling provides a powerful tool to calculate metal-ligand binding energies and predict the stability of the resulting complexes.

These calculations typically involve optimizing the geometry of the metal complex and then determining the energy of the complex, the free ligand, and the free metal ion. The binding energy is then calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and metal ion. A more negative binding energy indicates a more stable complex.

By performing these calculations for a range of metal ions, a theoretical series of stability can be established. This information is invaluable for designing complexes with specific properties, for instance, in the development of catalysts or new materials. The chelate effect, resulting from the multidentate nature of this compound, is expected to lead to the formation of highly stable complexes with many transition metals.

Table 2: Illustrative Calculated Binding Energies for a Pyridyl-Diketone Ligand with Various Metal Ions

Metal IonComputational MethodBasis SetBinding Energy (kcal/mol)
Cu(II)DFT/B3LYPLANL2DZ-45.8
Ni(II)DFT/B3LYPLANL2DZ-42.1
Zn(II)DFT/B3LYPLANL2DZ-39.5

Note: This data is hypothetical and for illustrative purposes to show the type of results obtained from such computational studies.

Molecular Dynamics (MD) Simulations of Complex Behavior in Solution and Solid State

While quantum chemical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations allow for the exploration of their dynamic behavior over time. MD simulations of this compound and its metal complexes would be instrumental in understanding their behavior in different environments, such as in solution or in the solid state.

In solution, MD simulations can reveal information about the solvation of the complex, the conformational flexibility of the ligand, and the dynamic nature of the metal-ligand bonds. For instance, simulations could show how solvent molecules interact with the complex and influence its stability and reactivity.

In the solid state, MD simulations can be used to study the packing of molecules in a crystal lattice and to understand the nature and strength of intermolecular interactions, such as hydrogen bonding or π-π stacking. This is particularly relevant for predicting the bulk properties of materials based on these complexes. For this compound complexes, the pyridyl rings offer the potential for significant π-π stacking interactions, which would influence the crystal packing and solid-state properties.

Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods

Theoretical methods are not only predictive but also play a crucial role in the interpretation of experimental spectroscopic data. For this compound and its complexes, computational methods can be used to predict various types of spectra, including infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra.

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Comparing this with the experimental spectrum helps in the assignment of the observed vibrational bands to specific molecular motions. This is particularly useful for identifying the coordination of the ligand to a metal ion, as the vibrational frequencies of the C=O and C-N bonds in the ligand are expected to shift upon complexation.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). These calculations can help to identify the nature of the electronic transitions observed, for example, whether they are ligand-centered (π-π*) or involve metal-to-ligand charge transfer (MLCT).

Theoretical calculations of NMR chemical shifts can also aid in the structural elucidation of these compounds in solution. By comparing the calculated and experimental chemical shifts, the conformation and electronic environment of the nuclei in the molecule can be determined.

Advanced Applications of Bis 6 Methyl 2 Pyridyl Diketone Derived Materials and Catalysts

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov The properties of these materials, such as pore size, surface area, and functionality, can be precisely tuned by selecting appropriate metal and organic components. mdpi.commdpi.com

The design of MOFs and CPs using bis(6-methyl-2-pyridyl) diketone leverages its function as a bidentate or bridging ligand. The nitrogen atoms of the pyridyl groups and the oxygen atoms of the diketone moiety can coordinate with metal centers, creating diverse and stable one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The presence of the methyl groups on the pyridyl rings can also influence the resulting framework's topology and pore environment.

The synthesis of these materials typically involves methods such as solvothermal or hydrothermal reactions, where the ligand and a metal salt are heated in a suitable solvent. mdpi.comresearchgate.net For instance, reacting a metal salt like cobalt(II) chloride or zinc(II) nitrate (B79036) with the diketone ligand in a solvent such as dimethylformamide (DMF) or methanol (B129727) can lead to the self-assembly of crystalline coordination polymers. rsc.orgnih.gov The specific structure obtained—whether a 1D chain, a 2D layer, or a 3D framework—depends on factors like the metal ion's coordination geometry, the reaction temperature, and the solvent used. researchgate.netmdpi.com Research on structurally related ligands, such as bis(β-diketones) and other 2-pyridyl derivatives, has demonstrated the successful formation of robust network structures with various transition metals, including zinc, copper, and cobalt, providing a blueprint for the potential architectures achievable with this compound. rsc.orgnih.govnih.gov

The inherent porosity of MOFs makes them exceptional candidates for gas storage and separation. MOFs derived from ligands similar to this compound are actively investigated for storing gases like hydrogen (H₂) and carbon dioxide (CO₂). researchgate.netresearchgate.net The ability to tune the pore size and functionalize the interior surfaces of the MOF allows for selective adsorption of specific gas molecules over others.

For example, bismuth-based MOFs have shown significant promise in capturing greenhouse gases. diva-portal.org The interaction between the gas molecules and the framework, governed by factors like the open metal sites and the chemical nature of the ligand, dictates the material's uptake capacity and selectivity. The data below illustrates the selective gas sorption capabilities of a representative microporous Bi-MOF, highlighting the potential for frameworks built with functionally similar ligands. diva-portal.org

Interactive Data Table: Gas Uptake in a Representative Bismuth-Based MOF at 293 K and 100 kPa

Gas Uptake Capacity (cm³/g STP) CO₂/N₂ Selectivity SF₆/N₂ Selectivity
CO₂ 45.81 > 35 -
SF₆ 24.69 - > 44
CH₄ 5.00 - -
N₂ < 1.3 - -

This table is based on data for the UU-200 Bi-MOF and is representative of the performance that can be targeted with custom-designed porous materials. diva-portal.org

The incorporation of photoactive ligands or metal clusters into MOFs can produce materials with interesting optical properties, such as luminescence or photo-switchability. The pyridyl groups within the this compound scaffold can contribute to the development of photofunctional materials. Ligands containing pyridyl rings are known to be components of fluorescent MOFs, which have applications as chemical sensors. mdpi.com

Furthermore, the coordination environment around a metal ion, dictated by the ligand, can be engineered to create materials that respond to light. For example, certain iron(II) coordination polymers can exhibit spin crossover (SCO) behavior, where the magnetic state of the iron center can be switched using external stimuli like light or temperature. nih.govelsevierpure.com The design of MOFs with this compound could therefore lead to hybrid materials that change their optical or magnetic properties upon irradiation, making them suitable for sensing or molecular switching applications.

Catalytic Applications of this compound Metal Complexes

Metal complexes formed with this compound are recognized for their potential in catalysis. ontosight.ai By choosing the appropriate transition metal, it is possible to design catalysts for a wide array of chemical transformations.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Soluble metal complexes of this compound can act as highly efficient catalysts. The ligand's structure helps to stabilize the metal center and modulate its reactivity. Research on related β-diketonate and pyridyl-containing ligands has shown that their metal complexes can catalyze important industrial reactions, including hydrogenations, oxidations, and polymerization. researchgate.neteiu.edu For example, iron and copper complexes with similar ligand architectures have been explored for their catalytic activity in various organic reactions. researchgate.neteiu.edu

Metal complexes derived from this compound and its analogs are particularly relevant in mediating oxidation and reduction reactions. A key aspect of this functionality can be the "redox-noninnocence" of the ligand itself. In a study of a closely related ligand, N,N'-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine, researchers found that the ligand could actively participate in the redox chemistry of the complex, existing in either a neutral form or as a dianionic diradical. nih.gov This ability of the ligand to store and transfer electrons enhances the catalytic scope of the metal center.

These complexes can facilitate a range of redox transformations. Iron(III) complexes with related diketonate ligands have been shown to catalyze oxidative coupling reactions, while other systems are active in the oxidation of alcohols and alkanes. researchgate.neteiu.edu Conversely, they can also mediate reduction reactions, such as the catalytic hydrogenation of ketones. eiu.edu

Interactive Data Table: Examples of Redox Reactions Catalyzed by Related Pyridyl/Diketone Metal Complexes

Metal Center Ligand Type Reaction Type Transformation Example Reference(s)
Fe(III) β-diketonate Oxidation Oxidative coupling of diarylamines researchgate.net
Ni(II) Bis(6-methyl-2-pyridylmethylene) diamine Ligand-based Reduction Formation of a dianionic diradical ligand nih.gov
Pd(II) β-diketone Oxidation (Hydroalkylation) Intramolecular hydroalkylation of olefins beilstein-journals.org

| Ru(II) | Bis(pyrazolyl)methane | Reduction (Hydrogenation) | Base-free hydrogenation of benzophenone (B1666685) | eiu.edu |

Homogeneous Catalysis: Transition Metal-Mediated Transformations

Polymerization and Oligomerization Processes

Catalysts derived from this compound, particularly its pyridine-bis(imine) (PDI) ligand derivatives, have proven to be exceptionally versatile and active in the field of olefin polymerization and oligomerization. These iron-based PDI catalysts are among the most active systems discovered for ethylene (B1197577) polymerization. acs.org Their unique structure allows for significant modification, enabling fine-tuning of the resulting polymer's properties.

A key feature of these iron PDI systems is their high selectivity for ethylene over other alpha-olefins. This characteristic makes them excellent candidates for producing highly crystalline polyethylene (B3416737) and linear alpha-olefins. acs.org The mechanism of polymerization is sensitive to the catalyst's spin state; theoretical studies suggest that chain propagation and β-hydride transfer, a key termination step, are dominated by different spin states. researchgate.net For instance, in propylene (B89431) polymerization, iron PDI catalysts exhibit a 2,1-regiochemistry through a chain-end control mechanism. acs.org

Furthermore, by carefully designing the PDI ligand, researchers can control the oligomerization process to produce specific products. For example, these iron and cobalt PDI systems can be tailored to create highly linear dimers of alpha-olefins. This is achieved through a "head-to-head" coupling that results from a switch in the regiochemistry of insertion after the initial step. acs.org The success of the PDI ligand family has spurred the development of related ligand types, such as pendant donor diimines (PDD), which also show high efficiency in producing linear alpha-olefins. acs.org

Table 1: Performance of a Pyridine-bis(imine) Iron Catalyst in Ethylene Polymerization

Parameter Value
Catalyst System Bis(imino)pyridyl iron complex / MAO
Monomer Ethylene
Pressure 2.10⁵ Pa
Temperature Room Temperature
Co-catalyst Methylaluminoxane (B55162) (MAO)
Polymer Form Thin film on silica (B1680970) support

Data derived from studies on related bis(imino)pyridyl iron complexes chemically tethered to silica supports. lpnu.ua

Heterogeneous Catalysis: Immobilization and Surface Activity

To overcome the practical challenges associated with homogeneous catalysts, such as reactor fouling and lack of polymer morphology control, catalysts derived from this compound are often immobilized on solid supports. lpnu.ua This process of heterogenization is crucial for industrial applications, as it facilitates catalyst recovery and produces polymer particles with controlled shapes and sizes, often mirroring the catalyst support particles. lpnu.ua

Silica is a commonly used support material due to its high surface area and porosity. lpnu.uaresearchgate.net Bis(imino)pyridine iron complexes, synthesized from precursors like this compound, can be chemically tethered to the silica surface. lpnu.ua For instance, an amine-functionalized bis(imino)pyridine iron complex can be grafted onto a pre-treated silica support. lpnu.ua This immobilization is typically achieved by reacting a solution of the iron catalyst with the silica, followed by washing and drying to yield the heterogeneous catalyst. lpnu.ua

The resulting silica-supported catalysts have demonstrated activity in ethylene polymerization when activated with a co-catalyst like triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (MAO). lpnu.ua The high porosity and large pore radii of the support material are beneficial, as they aid in monomer diffusion to the active sites, promoting regular particle growth and preventing reactor fouling. lpnu.ua The activity of such immobilized catalysts can be remarkably high, sometimes exceeding that of their homogeneous counterparts, which may be due to charge transfers between the support, ligands, and metal centers within the catalyst structure. researchgate.net

Sensing Applications and Chemosensor Development

The unique chemical structure of this compound, featuring two pyridyl rings and a diketone moiety, makes it an excellent chelating agent for metal ions. ontosight.ai This ability to form stable complexes is the foundation for its use in developing chemosensors for detecting various analytes. ontosight.ai

Selective Detection of Metal Ions and Anions

Derivatives of this compound are effective ligands for the selective detection of specific metal ions. The coordination of a metal ion to the ligand can induce a measurable change in the molecule's physical or photophysical properties, such as a shift in absorption or emission spectra. For example, a sensor based on a BODIPY core functionalized with a bis(pyridin-2-ylmethyl)amine receptor, a structure related to the diketone, has been developed for the ratiometric detection of copper ions (Cu²⁺). nih.gov

Similarly, the scaffold can be adapted for anion sensing. A series of bisphenylureas built on a 2,6-bis(2-anilinoethynyl)pyridine framework have been synthesized and shown to exhibit a distinct fluorescence response, with a notable specificity for the chloride anion. nih.gov The principle relies on the interaction between the anion and the receptor part of the molecule, which perturbs its electronic structure and, consequently, its fluorescence properties. nih.gov

Ratiometric Sensing and Fluorescence-Based Detection

Ratiometric fluorescent sensors are highly desirable because they offer more reliable and sensitive measurements compared to sensors that rely on simple intensity changes ("turn-on" or "turn-off"). nih.gov By measuring the ratio of fluorescence intensities at two different wavelengths, these sensors can internally correct for fluctuations in excitation light intensity or sensor concentration. nih.gov

Materials derived from this compound are well-suited for creating such ratiometric sensors. The addition of an analyte, like the Cu²⁺ ion to the BODIPY-based sensor mentioned earlier, causes a significant shift in both the absorption and fluorescence spectra. nih.gov In one study, the addition of Cu²⁺ caused the fluorescence peak to red-shift from 580 nm to 620 nm, allowing for the ratiometric determination of the ion's concentration in the micromolar range. nih.gov This spectral shift is a more robust detection mechanism than simple fluorescence quenching, which is a common issue with paramagnetic ions like Cu²⁺. nih.gov Furthermore, bis(β-diketone)-based metallacycles have been shown to exhibit a rare phenomenon of fluorescence enhancement when exposed to haloalkanes, opening another avenue for fluorescence-based detection. nih.gov

Table 2: Photophysical Properties of a BODIPY-based Ratiometric Sensor for Cu²⁺

Property BODIPY Sensor (Free) BODIPY Sensor + Cu²⁺
Absorption Maximum (λabs) 503 nm 593 nm
Fluorescence Maximum (λem) 580 nm 620 nm
Fluorescence Quantum Yield (ΦF) 0.34 0.07

Data from a study on a 3-[Bis(pyridin-2-ylmethyl)amino]-5-(4-carboxyphenyl)-BODIPY sensor. nih.gov

Potential in Advanced Materials Development (e.g., Optoelectronics, Spintronics)

The versatile coordination chemistry and tunable electronic properties of this compound and its derivatives make them promising building blocks for advanced materials in fields like optoelectronics and spintronics.

In optoelectronics, the focus is on materials that interact with light. The synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds demonstrates that the fluorescent properties of these molecules can be systematically tuned by altering the functional groups attached to the core structure. nih.gov This tunability is critical for developing materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

For spintronics, which utilizes the spin of electrons in addition to their charge, materials with controllable magnetic properties are required. Coordination polymers incorporating ligands derived from this compound have shown potential in this area. For example, a coordination polymer made with an iron(II) ion and a 2,6-bis(1-methylbenzimidazol-2-yl)pyridine (mbzimpy) ligand was synthesized to incorporate spin crossover (SCO) activity. elsevierpure.com SCO is a phenomenon where the spin state of a metal complex can be switched by external stimuli like temperature or light, leading to a change in its magnetic properties. The synthesized polymer exhibited partial spin crossover, demonstrating the potential to create switchable magnetic materials based on this pyridine-scaffold. elsevierpure.com The redox-noninnocent nature of some related ligands, such as N,N'-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine, further expands the possibilities for creating materials with complex electronic and magnetic behaviors. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Landscape

Bis(6-methyl-2-pyridyl) diketone is primarily recognized for its function as a chelating ligand. The nitrogen atoms of the pyridyl rings and the oxygen atoms of the diketone moiety allow it to coordinate effectively with a variety of metal ions. Current research is largely centered on the synthesis and characterization of its metal complexes. Studies have shown that it can form stable mononuclear and dinuclear complexes with first-row transition metals like zinc(II), iron(II), manganese(II), and cobalt(II). nih.gov

The scientific community has explored the properties of these metal complexes for several applications:

Coordination Chemistry : The fundamental coordination behavior of the ligand with different metal ions in various solvents has been a key area of investigation. For instance, with Zn(II), it can form a dinuclear hemiketal complex in methanol (B129727) but yields mononuclear complexes in acetonitrile. nih.gov

Catalysis : Metal complexes derived from diketone ligands are being investigated for their catalytic potential. nih.gov The electronic and steric properties imparted by the this compound ligand can influence the catalytic activity of the metal center in reactions such as allylic substitutions. nih.govacs.org

Materials Science : The compound serves as a building block for more complex supramolecular structures and advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. ontosight.ainih.gov There is particular interest in creating materials with specific magnetic functions, such as spin crossover (SCO) properties. elsevierpure.com

Biological Activity : Preliminary research has indicated potential biological activities, including antimicrobial and anticancer properties, although these areas are still under-investigated. ontosight.ai

Identification of Remaining Research Gaps and Challenges in this compound Chemistry

Despite the progress made, several research gaps and challenges remain:

Predictive Control of Coordination Geometry : A significant challenge lies in the predictable control of the resulting complex's structure. The ligand's flexibility can lead to different coordination modes (e.g., mononuclear vs. dinuclear), which are highly dependent on the metal ion, solvent, and reaction conditions. nih.gov A deeper understanding of the factors governing this self-assembly is needed.

Elucidation of Biological Mechanisms : While initial studies suggest potential antimicrobial and anticancer effects, the underlying mechanisms of action are not well understood. ontosight.ai Comprehensive biological evaluations and mechanistic studies are required to validate these preliminary findings and understand how the compound or its metal complexes interact with biological targets.

Structure-Property Relationship in Materials : The relationship between the fine-tuned structure of the ligand, the resulting framework of its coordination polymers or MOFs, and the material's ultimate properties (e.g., magnetic, luminescent, porous) is not fully mapped out. Systematic studies are needed to establish clear design principles.

Limited Scope of Catalytic Applications : The catalytic applications of this compound complexes are still in their infancy. Research has yet to fully explore their potential in a broader range of organic transformations, including asymmetric catalysis.

Proposals for Emerging Research Areas and Unexplored Applications

Future research can be directed towards several promising and unexplored areas:

Development of 'Smart' Materials : The ability of related ligands to form spin crossover (SCO) complexes suggests a strong potential for developing 'smart' materials. elsevierpure.com Research could focus on creating stimuli-responsive materials where magnetic or optical properties can be switched by external triggers like temperature, light, or pressure.

Bioinorganic and Medicinal Chemistry : Moving beyond simple screening, the ligand could be used to design targeted metallodrugs. Its strong chelating ability could be harnessed to deliver metal ions to specific biological sites for therapeutic or diagnostic purposes, an area of growing interest in medicinal chemistry. chemscene.com

Luminescent Sensors : The aromatic pyridine (B92270) rings and the potential for forming complexes with luminescent metal ions suggest that its derivatives could be developed as chemosensors. rsc.org These sensors could be designed for the selective detection of specific metal ions or environmentally relevant anions through changes in their fluorescence.

Advanced Asymmetric Catalysis : By introducing chiral centers into the ligand backbone, it may be possible to develop metal complexes that can act as catalysts for asymmetric reactions. This would be a significant step towards its application in fine chemical and pharmaceutical synthesis. chemscene.com

Broader Impact and Future Outlook of this compound in Chemical Science

This compound stands out as a highly adaptable molecular building block. Its broader impact lies in its utility for fundamental studies in coordination and supramolecular chemistry, providing a platform to probe the intricacies of metal-ligand interactions. tubitak.gov.tr

The future outlook for this compound is bright and multidisciplinary. In the short term, continued exploration of its coordination chemistry will undoubtedly yield novel structures with interesting physical properties. In the long term, research into its applications could have a significant impact on several fields. Success in developing its complexes as catalysts could contribute to more efficient and sustainable chemical processes. acs.org Advances in using it to build functional materials could lead to new technologies in data storage, sensing, and electronics. elsevierpure.com Furthermore, if its biological potential is realized, it could serve as a scaffold for a new class of therapeutic agents. ontosight.ai The versatility of this compound ensures its continued relevance and potential for discovery in the landscape of modern chemical science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.